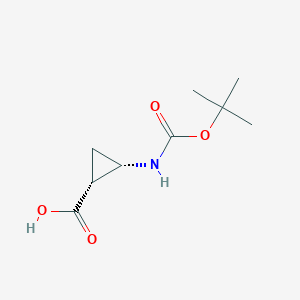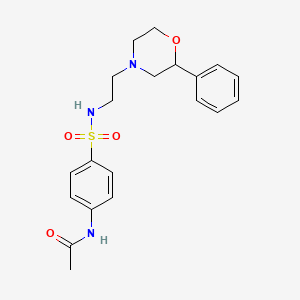
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electronic and Biological Interactions
The electronic and biological interactions of derivatives similar to N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide have been extensively studied. Research has investigated the structural parameters, electron behavior, wave function, and biological properties of such compounds using various computational tools. In particular, studies have examined the solvent-phase optimised geometrical properties, electron localization functions, intermolecular interaction analysis, and charge transfer energies. Furthermore, vibrational spectroscopic assignments have been determined through quantum computation, with molecular docking studies exploring potential fungal and cancer activities (Bharathy et al., 2021).
Synthesis, Characterization, and Antimicrobial Studies
Another line of research has focused on the synthesis and characterization of sulfanilamide derivatives, including N-(4-(phenylsulfamoyl)phenyl)acetamide, through various spectroscopic and structural methods. These studies have revealed insights into the crystal structures, thermal properties, and antimicrobial activities of these compounds, highlighting the intricate relationships between molecular conformation, hydrogen bonding networks, and biological efficacy (Lahtinen et al., 2014).
Antibacterial Activity of Sulfa Drug Derivatives
Research on novel vitamin E containing sulfa drug derivatives has unveiled their promising antibacterial properties. This includes studies on compounds like N-(substituted)sulfamoyl)phenyl)alpha-tocopheryl acetamide derivatives, which were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showcasing the antimicrobial potential of these novel compounds (Abdel‐Hafez et al., 2018).
Chemoselective Acetylation and Glutaminase Inhibition
Further investigations have explored the chemoselective acetylation of aminophenols and the pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These studies not only contribute to the understanding of synthetic pathways and reaction mechanisms but also provide insights into potential therapeutic applications, especially in the context of cancer treatment (Magadum & Yadav, 2018); (Shukla et al., 2012).
Antimicrobial Synthesis and Characterization
The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been detailed. These studies have provided valuable information on the antimicrobial properties of these compounds, contributing to the development of new agents against bacterial and fungal infections (Darwish et al., 2014).
Propiedades
IUPAC Name |
N-[4-[2-(2-phenylmorpholin-4-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)22-18-7-9-19(10-8-18)28(25,26)21-11-12-23-13-14-27-20(15-23)17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIMAMVPXWLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

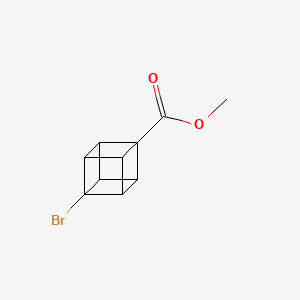
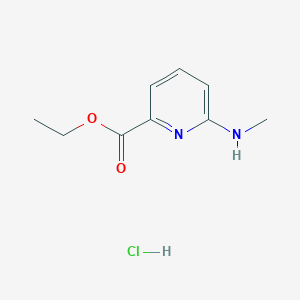
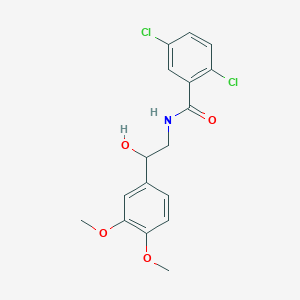

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2431137.png)
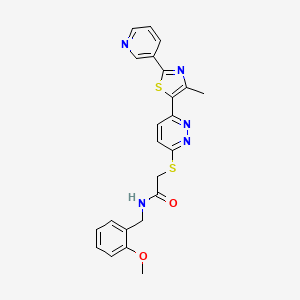


![5-Fluoro-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2431144.png)
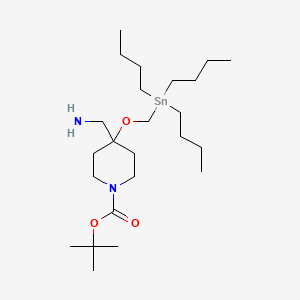

![methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2431148.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)
